(4-Methylsulfanyl-phenyl)-phosphonic acid
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Overview
Description
(4-Methylsulfanyl-phenyl)-phosphonic acid is an organophosphorus compound characterized by a phosphonic acid group attached to a phenyl ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylsulfanyl-phenyl)-phosphonic acid typically involves the reaction of 4-methylsulfanylphenyl derivatives with phosphonic acid or its derivatives. One common method is the reaction of 4-methylsulfanylphenyl bromide with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Methylsulfanyl-phenyl)-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The phosphonic acid group can be reduced to a phosphine oxide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(4-Methylsulfanyl-phenyl)-phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonic acid group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (4-Methylsulfanyl-phenyl)-phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme.
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfonylphenylacetic acid: Similar structure but with an acetic acid group instead of a phosphonic acid group.
4-Methylsulfonylphenylamine: Contains an amine group instead of a phosphonic acid group.
Uniqueness
(4-Methylsulfanyl-phenyl)-phosphonic acid is unique due to the presence of both a methylsulfanyl group and a phosphonic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
46061-42-1 |
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Molecular Formula |
C7H9O3PS |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
(4-methylsulfanylphenyl)phosphonic acid |
InChI |
InChI=1S/C7H9O3PS/c1-12-7-4-2-6(3-5-7)11(8,9)10/h2-5H,1H3,(H2,8,9,10) |
InChI Key |
NEQRNXTVPVGOQR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)P(=O)(O)O |
Origin of Product |
United States |
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